2-Bromo-4-iodo-5-methoxybenzoic acid
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Overview
Description
2-Bromo-4-iodo-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid typically involves the bromination and iodination of 5-methoxybenzoic acid. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution Products: Derivatives with different functional groups replacing bromine or iodine.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Scientific Research Applications
2-Bromo-4-iodo-5-methoxybenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-5-methoxybenzoic acid involves its reactivity towards various chemical reagents. The bromine and iodine atoms act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the iodine atom, making it less versatile in certain coupling reactions.
2-Iodo-5-methoxybenzoic acid: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
4-Bromo-3-carboxyanisole: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
2-Bromo-4-iodo-5-methoxybenzoic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-iodo-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQAVXBECJEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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